5-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-N~2~,N~2~-DIETHYL-3-METHYL-2,4-THIOPHENEDICARBOXAMIDE
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Overview
Description
5-{[(3,4-Dichlorophenyl)carbamoyl]amino}-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide is a complex organic compound with a molecular formula of C18H20Cl2N4O3S This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and various functional groups including carbamoyl, amino, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3,4-Dichlorophenyl)carbamoyl]amino}-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of the Carboxamide Groups: The carboxamide groups can be introduced through an amidation reaction using appropriate amines and carboxylic acid derivatives.
Attachment of the 3,4-Dichlorophenyl Group: This step involves a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the 3,4-dichlorophenyl group to the thiophene ring.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[(3,4-Dichlorophenyl)carbamoyl]amino}-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific functional group being targeted.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The thiophene ring and functional groups make this compound a candidate for use in organic electronics and conductive polymers.
Biological Studies: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-{[(3,4-Dichlorophenyl)carbamoyl]amino}-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the dichlorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the carbamoyl and amino groups could form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
- **5-{[(3,4-Dichlorophenyl)carbamoyl]amino}-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide
This compound analogs: Compounds with similar structures but different substituents on the thiophene ring or phenyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the thiophene ring. This combination provides a unique set of chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)carbamoylamino]-2-N,2-N-diethyl-3-methylthiophene-2,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O3S/c1-4-24(5-2)17(26)14-9(3)13(15(21)25)16(28-14)23-18(27)22-10-6-7-11(19)12(20)8-10/h6-8H,4-5H2,1-3H3,(H2,21,25)(H2,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRXVHXJZJVDHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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